Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dodecyloxy groups attached to benzoyl moieties, which are further linked to phenyl rings and adipate groups. The molecular structure of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate allows it to exhibit specific chemical and physical properties that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the esterification of 4-(dodecyloxy)benzoic acid with 4-hydroxybenzoyl chloride, followed by the reaction with adipic acid. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the benzoyl or phenyl rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of polymers and other materials with specific properties, such as low dielectric constants and high thermal stability
Wirkmechanismus
The mechanism of action of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through its functional groups. The dodecyloxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and stability. The adipate moiety provides flexibility to the molecule, allowing it to adapt to different environments and interact with various pathways.
Vergleich Mit ähnlichen Verbindungen
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate can be compared with similar compounds such as:
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) hexanedioate: Similar structure but with a hexanedioate group instead of adipate, leading to different physical and chemical properties.
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate: Contains a heptanedioate group, which affects its reactivity and applications. The uniqueness of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate lies in its specific combination of functional groups, providing a balance of stability and reactivity that is valuable in various applications.
Eigenschaften
CAS-Nummer |
765954-09-4 |
---|---|
Molekularformel |
C56H74O10 |
Molekulargewicht |
907.2 g/mol |
IUPAC-Name |
bis[4-(4-dodecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C56H74O10/c1-3-5-7-9-11-13-15-17-19-23-43-61-47-31-27-45(28-32-47)55(59)65-51-39-35-49(36-40-51)63-53(57)25-21-22-26-54(58)64-50-37-41-52(42-38-50)66-56(60)46-29-33-48(34-30-46)62-44-24-20-18-16-14-12-10-8-6-4-2/h27-42H,3-26,43-44H2,1-2H3 |
InChI-Schlüssel |
RVVFZYGNWJAYMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.